Bromoacetamido-PEG3-NH-Boc

PROTAC Linker Purity Quality Control

Bromoacetamido-PEG3-NH-Boc (CAS 1421933-39-2) is a heterobifunctional, polyethylene glycol (PEG)-based linker containing a bromoacetamide group, a Boc-protected amine, and a PEG3 spacer. It is primarily used as a building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where the bromoacetamide group enables chemoselective thiol conjugation, the Boc-protected amine allows for sequential deprotection and functionalization, and the PEG3 spacer enhances solubility and modulates linker length.

Molecular Formula C15H29BrN2O6
Molecular Weight 413.30 g/mol
CAS No. 1421933-39-2
Cat. No. B606373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromoacetamido-PEG3-NH-Boc
CAS1421933-39-2
SynonymsBromoacetamido-PEG3-Boc-amine
Molecular FormulaC15H29BrN2O6
Molecular Weight413.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCOCCNC(=O)CBr
InChIInChI=1S/C15H29BrN2O6/c1-15(2,3)24-14(20)18-5-7-22-9-11-23-10-8-21-6-4-17-13(19)12-16/h4-12H2,1-3H3,(H,17,19)(H,18,20)
InChIKeyLJDJJTQGFJMIKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bromoacetamido-PEG3-NH-Boc (CAS 1421933-39-2): A Heterobifunctional PEG3 Linker for PROTAC Synthesis


Bromoacetamido-PEG3-NH-Boc (CAS 1421933-39-2) is a heterobifunctional, polyethylene glycol (PEG)-based linker containing a bromoacetamide group, a Boc-protected amine, and a PEG3 spacer . It is primarily used as a building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where the bromoacetamide group enables chemoselective thiol conjugation, the Boc-protected amine allows for sequential deprotection and functionalization, and the PEG3 spacer enhances solubility and modulates linker length [1].

Why Substituting Bromoacetamido-PEG3-NH-Boc with Other PEG Linkers Can Compromise PROTAC Performance


The specific combination of functional groups and PEG chain length in Bromoacetamido-PEG3-NH-Boc is critical for achieving optimal PROTAC ternary complex formation and degradation efficiency [1]. Substituting with a linker of a different length (e.g., PEG2, PEG4, PEG6) can drastically alter the spatial orientation between the E3 ligase and the target protein, leading to reduced or abolished degradation [2]. Similarly, replacing the bromoacetamide with a different electrophile (e.g., NHS ester) changes the conjugation chemistry and the resulting linkage's stability, while substituting the Boc-protected amine for a different functional group eliminates the possibility of sequential, orthogonal conjugation strategies, thus limiting synthetic flexibility and the potential for fine-tuning PROTAC properties .

Quantitative Differentiation of Bromoacetamido-PEG3-NH-Boc Against Key PROTAC Linker Alternatives


Purity Benchmark: Bromoacetamido-PEG3-NH-Boc Offers Higher Assured Purity Than Common Acid-Terminated Analogs

Commercially available Bromoacetamido-PEG3-NH-Boc is consistently offered at a purity of ≥98%, as verified by multiple suppliers . In contrast, a closely related analog, Bromoacetamido-PEG3-acid, is commonly supplied at a lower purity of ≥95% . This difference in purity specification directly impacts the efficiency of subsequent conjugation steps and the final homogeneity of the PROTAC construct.

PROTAC Linker Purity Quality Control

Reaction Selectivity: Bromoacetamide Group Enables Thiol-Specific Conjugation Over a Broader pH Range Compared to Maleimides

The bromoacetamide group in Bromoacetamido-PEG3-NH-Boc reacts chemoselectively with thiols at pH ≥8.0, forming a stable thioether bond . In contrast, maleimide groups, a common alternative for thiol conjugation, react optimally at pH 6.5-7.5 and are susceptible to the reverse Michael addition, which can lead to linker instability . The bromoacetamide-thiol reaction yields a non-reversible, highly stable linkage, offering a distinct advantage in applications requiring long-term conjugate stability.

Bioconjugation Thiol Reactivity Chemoselectivity

PEG3 Spacer Length: Empirical Evidence Shows Linker Length Directly Dictates PROTAC Degradation Potency

The length of the PEG spacer is a critical determinant of PROTAC efficacy. A study on GSPT1-targeting PROTACs demonstrated that degradation activity is highly dependent on PEG linker length, with the optimal length varying for different target proteins [1]. For ERα degradation, a PEG3 linker was identified as the optimal length, conferring the highest degradation activity compared to other linker lengths [2]. While this data is not directly for Bromoacetamido-PEG3-NH-Boc, it provides class-level evidence that the PEG3 length is a functional sweet spot for certain targets and that substituting it with a linker of a different length can significantly alter degradation potency.

PROTAC Linker Optimization SAR

Stock Solution Solubility: Bromoacetamido-PEG3-NH-Boc Achieves 20 mg/mL in DMSO for Ready In Vitro Formulation

Bromoacetamido-PEG3-NH-Boc can be dissolved in DMSO to prepare a stock solution at a concentration of 20 mg/mL, as indicated in vendor protocols for in vivo formulation . This solubility profile supports its direct use in cell-based assays and facilitates the preparation of working solutions for conjugation reactions. While not a direct comparator, this specific quantitative solubility data provides a practical benchmark for researchers planning experiments and contrasts with less soluble linker analogs that may require more complex solubilization strategies.

Solubility Formulation PROTAC Synthesis

Recommended Research and Industrial Applications for Bromoacetamido-PEG3-NH-Boc Based on Quantitative Evidence


Synthesis of High-Purity PROTAC Libraries for Structure-Activity Relationship (SAR) Studies

The high purity (≥98%) of Bromoacetamido-PEG3-NH-Boc makes it an ideal building block for constructing PROTAC libraries where compound homogeneity is critical for accurate SAR interpretation. Its use minimizes the confounding effects of impurities on degradation potency and selectivity, ensuring that observed biological activity can be reliably attributed to the PROTAC molecule itself.

Development of PROTACs with Enhanced Conjugate Stability for In Vivo Applications

The bromoacetamide group's ability to form a stable, non-reversible thioether bond with thiols is advantageous for developing PROTACs intended for in vivo studies where long-term stability in biological fluids is required. This contrasts with maleimide-based conjugates, which can undergo deconjugation via the reverse Michael addition, potentially leading to premature release of the payload or loss of activity.

Optimization of PROTAC Linker Length for Targets Where a PEG3 Spacer is Predicted or Known to be Optimal

Given that linker length is a critical determinant of PROTAC efficacy , Bromoacetamido-PEG3-NH-Boc should be prioritized when designing degraders for targets where a PEG3 spacer has been empirically shown to be optimal (e.g., ERα [2]) or when computational modeling suggests a PEG3 length will facilitate productive ternary complex formation. Using a linker with a suboptimal length can lead to a complete loss of degradation activity, making this a key selection criterion.

Streamlined In Vitro Assay Development with Defined Stock Solution Preparation

The documented solubility of 20 mg/mL in DMSO simplifies the preparation of concentrated stock solutions for in vitro screening and cell-based assays. This eliminates the need for time-consuming solubility testing and method development, accelerating the transition from linker procurement to biological evaluation.

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